molecular formula C4H12ClNS B2983789 3-aminobutane-1-thiol hydrochloride CAS No. 90484-84-7

3-aminobutane-1-thiol hydrochloride

Cat. No.: B2983789
CAS No.: 90484-84-7
M. Wt: 141.66
InChI Key: YRFRQEZGKGFPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobutane-1-thiol hydrochloride (CAS 90484-84-7) is a sulfur-containing organic compound with the molecular formula C4H12ClNS and a molecular weight of 141.66 g/mol . This compound features dual functional groups—a primary amine and a thiol—making it a versatile building block for various research applications . The presence of both nucleophilic reaction sites allows researchers to utilize this molecule in complex organic synthesis, particularly in the construction of sulfur-containing heterocyclic compounds and other functional molecules . In the field of bioconjugation and medical research, this compound serves as a valuable reagent for creating precise molecular linkages . Its thiol group can form stable bonds with gold surfaces, facilitating its use in attaching biomolecules to gold nanoparticles or quantum dots. This application is fundamental in developing advanced biosensors, targeted drug delivery systems, and diagnostic tools . Furthermore, the compound can be used to form self-assembled monolayers (SAMs) on material surfaces, which are crucial for modifying surface properties and enabling new applications in materials science . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound should be stored according to the manufacturer's specifications to maintain its stability and purity .

Properties

IUPAC Name

3-aminobutane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFRQEZGKGFPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-aminobutane-1-thiol hydrochloride often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, alkoxides.

Major Products:

    Disulfides: Formed from oxidation of the thiol group.

    Sulfides: Formed from reduction of the thiol group.

    Substituted Amines: Formed from nucleophilic substitution of the amino group.

Mechanism of Action

The mechanism of action of 3-aminobutane-1-thiol hydrochloride involves its ability to form strong bonds with metal ions and other electrophiles. The thiol group (-SH) is highly nucleophilic, allowing it to react readily with electrophilic centers in various molecules. This reactivity is crucial in its role in catalysis and bioconjugation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 3-Aminopropanethiol Hydrochloride (C3H9NS·HCl, CAS 462-47-5): The three-carbon analog shares a similar amine-thiol configuration but differs in chain length. The shorter backbone likely reduces lipophilicity compared to the C4 variant. Its molecular weight is 127.64 g/mol (calculated from free base MW 91.18 + HCl), whereas 3-aminobutane-1-thiol hydrochloride is expected to have a MW of ~141.66 g/mol (C4H11NS·HCl) .
  • Memantine Hydrochloride (C12H21N·HCl): A structurally complex adamantane-derived NMDA receptor antagonist used in Alzheimer’s therapy. Unlike this compound, memantine lacks a thiol group but shares the hydrochloride salt form, which improves bioavailability .
  • Ortho-Toluidine Hydrochloride (C7H9N·HCl): An aromatic amine hydrochloride with a benzene ring, contrasting with the aliphatic structure of this compound. Its higher melting point (229–231°C vs. ~200°C estimated for the C4 thiol-HCl) reflects aromatic stability .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Solubility (Water) Key Functional Groups
3-Aminopropanethiol·HCl C3H9NS·HCl 127.64 High -SH, -NH3+Cl−
Memantine·HCl C12H21N·HCl 215.76 Moderate -NH3+Cl−
Ortho-Toluidine·HCl C7H9N·HCl 143.61 Moderate -NH3+Cl− (aromatic)
3-Aminobutane-1-thiol·HCl* C4H11NS·HCl ~141.66 High (estimated) -SH, -NH3+Cl−

*Estimated based on structural analogs .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-aminobutane-1-thiol hydrochloride, and how are they validated?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Visualize spots with triketohydrindene/cadmium spray after heating .
  • Potentiometric Titration : Dissolve the compound in water, acidify with HCl (0.1 M), and perform titration to determine purity .
  • Spectroscopic Methods : Combine NMR (for structural confirmation), mass spectrometry (for molecular weight), and IR (to identify functional groups like -SH and -NH2). Cross-validate results with computational data from PubChem .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Store in moisture-resistant containers (due to hygroscopicity) and isolate from oxidizing agents .
  • Follow waste disposal guidelines for halogenated/thiol-containing compounds to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reduction of Precursors : Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce nitrile or nitro intermediates under controlled pH .
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol eluent) to remove byproducts like unreacted thiols or amines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps, identifying nucleophilic sites (e.g., thiol group) for enzyme interactions.
  • Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to targets like cysteine proteases or glutathione reductase .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Factorial Design : Optimize variables like pH, excipient concentration (e.g., pyridoxine hydrochloride as a stabilizer), and dissolution media using a 3² full factorial design .

  • In Vivo/In Vitro Correlation (IVIVC) : Use HPLC to monitor plasma concentration profiles in animal models and correlate with in vitro dissolution data .

Q. How do stereochemical variations impact the biological activity of this compound?

  • Methodological Answer :

  • Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare IC50 values in enzyme inhibition assays.
  • Circular dichroism (CD) spectroscopy can confirm stereochemical integrity .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Confirm NMR peaks with 2D experiments (COSY, HSQC) to distinguish overlapping signals (e.g., -NH2 vs. -SH).
  • Reference Standards : Compare with spectral libraries (e.g., PubChem, SDBS) and validate purity via elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.